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Compound of Interest

Compound Name: Paliperidone Palmitate

Cat. No.: B1678296 Get Quote

Paliperidone palmitate is a second-generation long-acting injectable (LAI) antipsychotic

medication used for the treatment of schizophrenia and schizoaffective disorder.[1][2]

Developed as a prodrug of paliperidone, it is the palmitate ester of 9-hydroxyrisperidone, which

is the primary active metabolite of the well-established antipsychotic, risperidone.[3][4] The

core innovation behind paliperidone palmitate lies in its formulation, which allows for

extended release of the active moiety following intramuscular injection, thereby improving

medication adherence, a significant challenge in the management of schizophrenia.[5] This

guide provides a detailed overview of its discovery, chemical synthesis, mechanism of action,

and the key experimental protocols used in its development and evaluation.

Discovery and Rationale for Development
The development of paliperidone palmitate is intrinsically linked to its predecessor,

risperidone. Paliperidone (9-hydroxyrisperidone) was identified as the major active metabolite

of risperidone.[4] While risperidone and paliperidone have comparable pharmacological

profiles, paliperidone exhibits a longer elimination half-life.[4][6]

The primary rationale for developing a long-acting injectable version was to address the high

rates of non-adherence to oral antipsychotic medications among patients with schizophrenia, a

key factor contributing to relapse and re-hospitalization.[5][7] By creating a fatty acid ester,

paliperidone palmitate, the water solubility of the compound was drastically reduced. This

property, combined with a nanocrystal suspension formulation, allows the drug to dissolve very

slowly at the injection site before being hydrolyzed by the body's esterase enzymes into the
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active paliperidone, which is then absorbed into the systemic circulation.[8][9] This extended-

release mechanism enables dosing intervals of one, three, or even six months, offering a

significant advantage over daily oral medications.[1][10]

Chemical Synthesis
The synthesis of paliperidone palmitate is a multi-step process that begins with the synthesis

of its active component, paliperidone, followed by an esterification reaction.

2.1 Synthesis of Paliperidone (9-Hydroxyrisperidone)

One common synthetic route involves the N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-

benzisoxazole with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-

pyrimidin-4-one.[11] This reaction is often catalyzed by a base such as 1,8-

Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like methanol.[11] An alternative

approach involves the conversion of risperidone or its intermediates to paliperidone by

introducing a 9-hydroxy group to the tetrahydro-pyridopyrimidin-4-one ring system.[12][13]

2.2 Synthesis of Paliperidone Palmitate via Esterification

The final step is the esterification of paliperidone with palmitic acid or a derivative thereof.

Several methods have been reported, varying in reagents, solvents, and reaction conditions.

Method 1: Using Palmitoyl Chloride: A widely used method involves reacting paliperidone

with palmitoyl chloride in the presence of a base.[14][15] Common bases include organic

bases like triethylamine or pyridine derivatives (e.g., 4-dimethylaminopyridine - DMAP), and

inorganic bases like potassium carbonate.[14][15] The reaction is typically carried out in a

chlorinated solvent such as dichloromethane (DCM).[16] This process is advantageous due

to its relatively short reaction time (around 2 hours) compared to other methods.[16]

Method 2: Using Palmitic Acid and a Coupling Agent: Another approach uses palmitic acid

directly, activated by a coupling agent. One earlier method employed dicyclohexyl

carbodiimide (DCC), but this is less favored on an industrial scale due to its hazardous

nature and the difficulty in removing the dicyclohexyl urea (DCU) byproduct.[16] A more

refined process uses pivaloyl chloride to activate the palmitic acid in situ, forming a mixed

anhydride, which then reacts with paliperidone.[15][16]
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Method 3: Using Palmitic Anhydride: Paliperidone can also be reacted with symmetric or

asymmetric palmitic anhydride in the presence of a pyridine derivative to yield the final

product.[15]

The choice of method often involves a trade-off between reaction time, cost, safety (handling

hazardous reagents), and the purity profile of the final product.[16] Purification of the crude

paliperidone palmitate is critical and is typically achieved through crystallization from a

suitable solvent, such as isopropyl alcohol or acetone.[16]
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General workflow for the synthesis of Paliperidone Palmitate.
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Mechanism of Action
Paliperidone's therapeutic effects in schizophrenia are mediated primarily through its

antagonist activity at central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.

[1][17][18] The blockade of D2 receptors in the brain's mesolimbic pathway is thought to be

responsible for reducing the "positive" symptoms of schizophrenia, such as hallucinations and

delusions.[17] The antagonism of 5-HT2A receptors is believed to contribute to its efficacy

against "negative" symptoms (e.g., social withdrawal, apathy) and may also mitigate the risk of

extrapyramidal side effects that can arise from potent D2 blockade alone.[9][17]

In addition to its primary targets, paliperidone also acts as an antagonist at α1 and α2

adrenergic receptors and H1 histaminergic receptors.[1][2] This broader receptor profile

contributes to its overall therapeutic effects and its side-effect profile, which can include

sedation (H1 antagonism) and orthostatic hypotension (α1 antagonism).[17]
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Simplified signaling pathway for Paliperidone's antagonism of D2 and 5-HT2A receptors.

Quantitative Data
4.1 Pharmacokinetic Parameters

The pharmacokinetics of paliperidone palmitate have been extensively studied. Following a

single intramuscular injection, plasma concentrations of paliperidone rise gradually, reaching a

maximum concentration (Cmax) at a median time (Tmax) of 13 days for the 1-month

formulation.[19] The apparent half-life is dose-proportional and ranges from 25 to 49 days. The

3-month formulation exhibits an even longer half-life of approximately 2 to 4 months.[20]
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Table 1: Single-Dose Pharmacokinetic Parameters of Paliperidone Palmitate (1-Month

Formulation) in Patients with Schizophrenia

Parameter Deltoid Injection (234 mg) Gluteal Injection (234 mg)

Median Tmax (days) 13 13

Mean Cmax (ng/mL) 30.1 23.6

Mean AUC0-28d (ng·day/mL) 623 513

Apparent Half-life (days) 25-49 25-49

Source: Data derived from J&J Medical Connect.[19]

Table 2: Steady-State Pharmacokinetic Parameters of Paliperidone Palmitate (156 mg) vs.

Reference Product

Parameter Test Product (T)
Reference Product
(R)

Ratio (T/R) [90% CI]

Geometric Mean

Cmaxss (ng/mL)
Not Reported Not Reported

91.47% [84.61 -
98.89]

Geometric Mean

AUC0-τ (ng·h/mL)
28440.08 29736.04

95.64% [90.28 -

101.32]

Source: Data from a steady-state bioequivalence study.[21] The confidence intervals (CI) fall

within the standard 80-125% range for bioequivalence.[21]

Table 3: Phase 1 Pharmacokinetic Data for Paliperidone Palmitate 3-Month Formulation

(PP3M)
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Dose (mg
eq.)

Injection
Site

Median
Tmax
(days)

Mean Cmax
(ng/mL)

Mean AUC∞
(ng·h/mL)

Apparent
Half-life
(months)

75 Gluteal 30 7.9 16,800 ~2-4

175 Gluteal 34 11.9 33,700 ~2-4

263 Deltoid 23 25.1 55,900 ~2-4

525 Deltoid 30 49.3 115,000 ~2-4

Source: Data from a Phase-1, single-dose study.[20]

Experimental Protocols
5.1 Protocol for Chemical Synthesis of Paliperidone Palmitate

This protocol is a representative example based on reported literature for reacting paliperidone

with an activated palmitic acid derivative.[16]

Reagent Preparation:

To a solution of palmitic acid (1.1 equivalents) in dichloromethane (DCM), add pivaloyl

chloride (1.45 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 7%

w/w).

Stir the resulting mixture at room temperature (25-30 °C) for 30 minutes to allow for the

formation of the mixed anhydride.

Reaction:

To the stirred mixture, add paliperidone (1.0 equivalent).

Slowly add triethylamine (2.45 equivalents) over a period of 30-40 minutes, maintaining

the temperature at 25-30 °C.

Continue stirring the reaction mixture at room temperature for approximately 2 hours.

Monitor reaction completion using a suitable chromatographic technique (e.g., HPLC).
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Workup and Isolation:

Quench the reaction by adding deionized water. Stir for 15 minutes.

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

Wash the organic (DCM) layer twice with deionized water.

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

Dissolve the crude paliperidone palmitate in hot isopropyl alcohol (e.g., at 65-75 °C) to

achieve a clear solution.

Optionally, treat with activated carbon to remove colored impurities.

Allow the solution to cool slowly to room temperature (25-30 °C) to induce crystallization.

Stir the resulting slurry for several hours (e.g., 4 hours) to maximize yield.

Filter the solid product, wash with cold isopropyl alcohol, and dry under vacuum at 40-45

°C to yield pure paliperidone palmitate.[16]

5.2 Protocol for a Steady-State Bioequivalence Study

This protocol outlines the design for a clinical trial to compare the bioavailability of a test (T)

and reference (R) formulation of paliperidone palmitate long-acting injection.[21][22]
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Workflow for a steady-state crossover bioequivalence study of Paliperidone Palmitate LAI.
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Study Design: An open-label, randomized, two-treatment, two-period, two-sequence,

multiple-dose, steady-state, crossover bioequivalence study.[21]

Participants: Clinically stable adult patients diagnosed with schizophrenia or schizoaffective

disorder.[22][23]

Lead-in Period: Patients are initiated and stabilized on a standard dose of the reference

product to reach steady-state concentrations. For example, a 234 mg injection on Day 1,

followed by a 156 mg dose one week later, and subsequent monthly doses.[21]

Randomization: Patients are randomized into one of two treatment sequences (e.g., Test

then Reference, or Reference then Test).

Treatment Periods:

Period 1: Patients receive multiple doses (e.g., five monthly injections) of their assigned

formulation (T or R).

Period 2: After the crossover, patients receive multiple doses of the alternate formulation.

Pharmacokinetic Sampling: During the final dosing interval of each period (at steady state),

multiple blood samples are collected from each patient at predefined time points (e.g., pre-

dose and at various times post-dose) to characterize the concentration-time profile.[21]

Bioanalytical Method: Plasma concentrations of paliperidone are quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21]

Statistical Analysis:

The primary pharmacokinetic parameters are the area under the concentration-time curve

over a dosing interval at steady state (AUCτ,ss) and the maximum plasma concentration

at steady state (Cmax,ss).[22]

These parameters are log-transformed, and an analysis of variance (ANOVA) is

performed.
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The 90% confidence intervals for the ratio of the geometric least squares means

(Test/Reference) for both AUCτ,ss and Cmax,ss are calculated. Bioequivalence is

concluded if these confidence intervals fall within the predetermined range of 80.00% to

125.00%.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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